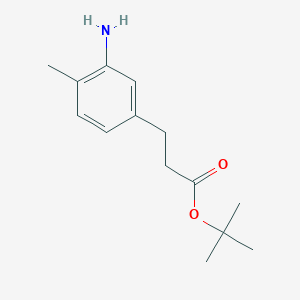

tert-Butyl 3-(3-Amino-4-methylphenyl)propanoate

Description

tert-Butyl 3-(3-Amino-4-methylphenyl)propanoate is a tert-butyl ester derivative featuring a propanoic acid backbone substituted with a 3-amino-4-methylphenyl group. This compound combines a lipophilic tert-butyl moiety with an aromatic amine, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The amino group enables nucleophilic reactions (e.g., acylation, alkylation), while the tert-butyl ester enhances stability against hydrolysis compared to methyl or ethyl esters .

Properties

IUPAC Name |

tert-butyl 3-(3-amino-4-methylphenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-10-5-6-11(9-12(10)15)7-8-13(16)17-14(2,3)4/h5-6,9H,7-8,15H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLFNUDBUDVSMHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CCC(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(3-Amino-4-methylphenyl)propanoate typically involves the esterification of 3-(3-Amino-4-methylphenyl)propanoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually include refluxing the mixture to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and controlled reaction conditions ensures the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl 3-(3-Amino-4-methylphenyl)propanoate can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitro or nitroso derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the specific reaction conditions and reagents used.

Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed:

Oxidation: Nitro or nitroso derivatives.

Reduction: Amines or alcohols.

Substitution: Nitrated, sulfonated, or halogenated aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

Drug Development:

The compound shows promise in the design and synthesis of new pharmaceuticals. Its structural characteristics, including the amino group and the tert-butyl ester, facilitate interactions with biological targets, which can enhance drug efficacy and safety profiles. For example, modifications to the amino group can lead to derivatives with improved pharmacological properties, making it a valuable scaffold in drug discovery.

Case Study:

Research has indicated that compounds similar to tert-Butyl 3-(3-Amino-4-methylphenyl)propanoate exhibit activity against specific biological pathways associated with diseases such as Alzheimer's. The amino group can participate in hydrogen bonding, potentially influencing receptor interactions and activity modulation .

Organic Synthesis

Intermediate in Organic Reactions:

this compound serves as an important intermediate in various organic syntheses. It can undergo different chemical reactions such as oxidation, reduction, and electrophilic substitution, allowing for the production of diverse chemical entities.

Synthetic Routes:

The synthesis typically involves the esterification of 3-(3-Amino-4-methylphenyl)propanoic acid with tert-butyl alcohol, often catalyzed by acids like sulfuric acid. This method is scalable for industrial applications, utilizing continuous flow reactors to optimize yield and efficiency .

Biological Research

Model Compound for Biological Studies:

In biological research, this compound is utilized to study the effects of structural modifications on biological activity. It serves as a model to investigate how small molecules interact with biological systems, aiding in understanding drug-receptor dynamics and molecular mechanisms of action.

Mechanism of Action:

The mechanism involves interaction with specific molecular targets through its amino group, which can form hydrogen bonds with proteins or nucleic acids. This interaction is crucial for modulating biological responses and understanding disease mechanisms .

Industrial Applications

Production of Specialty Chemicals:

In industry, this compound is used in the production of specialty chemicals due to its stability and reactivity. Its versatility allows it to be employed in various processes including polymer synthesis and as a precursor for other functional materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(3-Amino-4-methylphenyl)propanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity and function. The aromatic ring and ester group contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical processes.

Comparison with Similar Compounds

Structural Features

Functional and Application Differences

Physicochemical Properties (Inferred)

Key Research Findings

- : The pyrimido-oxazin derivative demonstrated nanomolar inhibitory activity against EGFR kinases, attributed to its planar heterocyclic core .

- : PEG-modified esters showed a 10-fold increase in solubility for hydrophobic drugs in preclinical models .

- : Trifluoromethyl analogs exhibited prolonged half-lives in metabolic studies due to reduced cytochrome P450 interactions .

- : The (2S,3S)-configured hydroxy analog displayed selective antibacterial activity against Gram-positive pathogens .

Biological Activity

tert-Butyl 3-(3-Amino-4-methylphenyl)propanoate, an organic compound with the molecular formula C13H19NO2, is a derivative of propanoic acid. Its structure features a tert-butyl ester group and an amino group on the phenyl ring, which contribute to its unique reactivity and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological systems, and relevant case studies.

The compound is characterized by:

- Molecular Formula : C13H19NO2

- Functional Groups : Tert-butyl ester, amine, and aromatic ring.

- Reactivity : The amino group can form hydrogen bonds with biological molecules, which may influence their structure and function. The ester group is susceptible to hydrolysis, potentially releasing active metabolites that can interact with enzymes and receptors in biological systems .

The biological activity of this compound involves several mechanisms:

- Hydrogen Bonding : The amino group facilitates interactions with various biological targets through hydrogen bonding.

- Enzymatic Interactions : The hydrolysis of the ester group may release active metabolites that can modulate enzyme activity.

- Target Engagement : The compound's unique structure allows it to engage with specific protein targets within cells, influencing cellular pathways .

Biological Activity

Recent studies have highlighted the potential applications of this compound in medicinal chemistry:

- Anticancer Activity : Research indicates that derivatives of similar compounds exhibit antiproliferative effects against cancer cell lines. For instance, compounds structurally related to this compound have shown IC50 values in the low micromolar range against various cancer cell lines .

- Antimicrobial Properties : Similar compounds have demonstrated antibacterial and antifungal activities. The structural features of this compound may confer similar properties, warranting further investigation .

Case Study 1: Antiproliferative Effects

A study investigating the antiproliferative effects of structurally related compounds demonstrated significant inhibition of cell proliferation in HeLa cells (IC50 = 0.69 μM). This suggests that this compound could possess similar anticancer properties due to its structural analogies .

Case Study 2: Enzyme Interaction

In a study focused on enzyme interactions, compounds similar to this compound were evaluated for their ability to inhibit specific enzymes involved in cancer progression. Results indicated effective inhibition at low concentrations, suggesting potential therapeutic applications in cancer treatment .

Data Table: Biological Activities and Properties

| Property/Activity | Value/Description |

|---|---|

| Molecular Weight | 219.30 g/mol |

| Solubility | Soluble in organic solvents |

| Antiproliferative Activity (IC50) | ~0.69 μM (HeLa cells) |

| Enzyme Interaction | Inhibitory effects on specific cancer-related enzymes |

| Hydrolysis Products | Active metabolites influencing enzymatic activity |

Q & A

Q. What are the recommended synthetic routes for tert-Butyl 3-(3-Amino-4-methylphenyl)propanoate, and how can intermediates be purified effectively?

A common approach involves multi-step reactions with protecting group strategies. For example, tert-butyl esters are often synthesized via nucleophilic substitution or esterification under anhydrous conditions. Purification typically employs silica gel column chromatography with gradients of ethyl acetate/hexanes, as demonstrated in similar tert-butyl propanoate syntheses . Key intermediates should be monitored by TLC and characterized via to confirm regioselectivity and purity.

Q. How should researchers characterize the purity and structural identity of this compound?

Combine spectroscopic methods:

- NMR : Confirm the tert-butyl group (singlet at ~1.4 ppm for 9H) and aromatic protons (integration matching substitution pattern).

- HPLC-MS : Verify molecular ion peaks and rule out byproducts.

- Elemental Analysis : Ensure C/H/N ratios align with theoretical values (e.g., CHNO). Storage below -20°C is advised to prevent degradation, as seen with analogous tert-butyl amino esters .

Q. What safety precautions are essential when handling this compound?

While specific hazard data for this derivative is limited, structurally similar tert-butyl carbamates often show low acute toxicity but require standard lab precautions:

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Work in a fume hood due to potential dust/aerosol formation.

- Follow GHS guidelines for "no known hazard" compounds, as indicated for related tert-butyl carbamates .

Advanced Research Questions

Q. How can reaction yields be optimized during the introduction of the tert-butyl protecting group in polar aprotic solvents?

Optimization involves:

- Solvent Choice : THF or DMF enhances solubility of aromatic intermediates .

- Base Selection : NaH or EtN improves deprotonation efficiency for esterification .

- Temperature Control : Slow addition of reagents at 0–5°C minimizes side reactions (e.g., elimination). Yield improvements (>80%) are achievable by isolating reactive intermediates (e.g., silyl-protected amines) before tert-butyl group incorporation .

Q. What mechanisms explain byproduct formation during reactions involving tert-butyl esters, and how can these be mitigated?

Byproducts like tert-butyl alcohol or deprotected amines may form via acid-catalyzed hydrolysis or β-elimination. For example, thionyl chloride reactions can inadvertently cleave esters under harsh conditions . Mitigation strategies include:

- Using anhydrous conditions and molecular sieves.

- Avoiding strong acids (e.g., HCl gas) in favor of milder catalysts (e.g., DMAP).

- Monitoring reaction progress via in-situ IR to detect premature deprotection.

Q. How does the steric hindrance of the tert-butyl group influence the compound’s reactivity in nucleophilic substitution or coupling reactions?

The tert-butyl group reduces electrophilicity at adjacent carbons, slowing SN2 reactions but favoring SN1 pathways in polar solvents. In Pd-catalyzed couplings (e.g., Suzuki), steric effects may lower yields unless bulky ligands (e.g., SPhos) are used. Computational modeling (DFT) can predict reactive sites, as shown in studies of tert-butyl-substituted spiro compounds .

Q. What analytical methods are suitable for studying the compound’s stability under varying pH and temperature conditions?

- Accelerated Stability Testing : Incubate samples at 40°C/75% RH and analyze degradation via HPLC.

- pH-Rate Profiling : Assess hydrolysis kinetics in buffers (pH 1–12). Tert-butyl esters are typically stable in neutral conditions but degrade rapidly under strong acids/bases .

- DSC/TGA : Determine thermal decomposition thresholds (>150°C for most tert-butyl derivatives) .

Application-Focused Questions

Q. How can this compound serve as a building block in peptide mimetics or PROTACs?

The tert-butyl ester acts as a carboxyl-protecting group, enabling selective deprotection during solid-phase peptide synthesis. The 3-amino-4-methylphenyl moiety provides a site for bioconjugation (e.g., NHS ester coupling to lysine residues). In PROTACs, the tert-butyl group enhances cell permeability, as demonstrated in trifluoromethyl-triazolo derivatives .

Q. What role does this compound play in polymer or dendrimer functionalization?

The tert-butyl ester can be hydrolyzed to a carboxylic acid post-polymerization, enabling controlled functionalization. For PEGylation, the hydroxyethoxypropanoate side chain (similar to derivatives in ) improves hydrophilicity and biocompatibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.